Benarthin

Description

This compound has been reported in Streptomyces xanthophaeus with data available.

from Streptomyces xanthophaeus MJ244-SF1; inhibitor of pyroglutamyl peptidase

Properties

CAS No. |

143651-45-0 |

|---|---|

Molecular Formula |

C17H25N5O7 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[(2,3-dihydroxybenzoyl)amino]pentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C17H25N5O7/c1-8(23)12(16(28)29)22-15(27)10(5-3-7-20-17(18)19)21-14(26)9-4-2-6-11(24)13(9)25/h2,4,6,8,10,12,23-25H,3,5,7H2,1H3,(H,21,26)(H,22,27)(H,28,29)(H4,18,19,20)/t8-,10+,12+/m1/s1 |

InChI Key |

RYFDAFYFFUVLNW-QRTLGDNMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

143651-45-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2,3-dihydroxybenzoyl)Arg-Thr (2,3-dihydroxybenzoyl)arginylthreonine benarthin |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Benarthin, a Competitive Inhibitor of Pyroglutamyl Peptidase I

This document provides a detailed technical overview of the molecular mechanism, physicochemical properties, and experimental basis of Benarthin, a naturally occurring dipeptide that acts as a potent inhibitor of Pyroglutamyl Peptidase I.

Executive Summary

This compound is a dipeptide, L-(2,3-dihydroxybenzoyl)arginyl-L-threonine, originally isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1.[1][2][3][4] It functions as a specific, competitive inhibitor of Pyroglutamyl Peptidase I (PGP-I), an enzyme responsible for cleaving N-terminal pyroglutamyl residues from peptides. Structure-activity relationship studies have identified the 2,3-dihydroxybenzoyl moiety (catechol group) as essential for its inhibitory activity.[1] With a determined inhibition constant (Ki) in the micromolar range, this compound represents a significant molecule for studying PGP-I function and for potential therapeutic development.

Molecular Profile and Mechanism of Action

2.1 Chemical Structure

This compound is structurally defined as L-(2,3-dihydroxybenzoyl)arginyl-L-threonine. Its chemical formula is C₁₇H₂₅N₅O₇.

2.2 Target Enzyme: Pyroglutamyl Peptidase I (PGP-I)

PGP-I (EC 3.4.19.3) is a cysteine protease that catalyzes the hydrolysis of the N-terminal pyroglutamyl (pGlu) group from various peptides and proteins. This action is crucial in the metabolism of several peptide hormones, such as Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH), which are protected from degradation by other aminopeptidases by this N-terminal pGlu residue.

2.3 Mechanism of Inhibition

This compound exhibits a competitive mechanism of inhibition against PGP-I. This means that this compound binds to the active site of the enzyme, directly competing with the endogenous pGlu-containing substrate. The binding of this compound is reversible, and an increase in substrate concentration can overcome the inhibition. The structural similarity of the N-terminal moiety of this compound to the pGlu residue of the natural substrate is presumed to facilitate its binding to the enzyme's active site.

The core of this inhibitory action is attributed to the catechol group (2,3-dihydroxybenzoyl) of this compound, which has been demonstrated to be the essential moiety for the inhibition of PG-peptidase.

Quantitative Pharmacological Data

The inhibitory potency of this compound against PGP-I has been quantified, and the key parameter is summarized below.

| Parameter | Value | Enzyme Source |

| Inhibition Constant (Ki) | 1.2 x 10⁻⁶ M | Pyroglutamyl Peptidase I |

Table 1: Inhibition constant of this compound.

Experimental Protocols

The following sections describe generalized protocols for the isolation of this compound and the determination of its inhibitory activity, based on the methodologies reported in the literature.

4.1 Isolation and Purification of this compound

This compound was originally isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1. The process involves multiple chromatographic steps.

Protocol Steps:

-

Fermentation: Streptomyces xanthophaeus MJ244-SF1 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant, containing the secreted this compound, is collected.

-

Column Chromatography: The culture filtrate is subjected to initial purification using various column chromatography techniques (e.g., ion exchange, size exclusion, or reversed-phase) to fractionate the components.

-

Centrifugal Partition Chromatography (CPC): Fractions showing PGP-I inhibitory activity are further purified using CPC, a liquid-liquid chromatography technique that separates compounds based on their partition coefficients.

-

Isolation: The process yields this compound as a purified, colorless powder.

4.2 PGP-I Inhibition Assay (General Protocol)

The inhibitory activity of this compound and its Ki value were determined by measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.

-

Enzyme and Substrate: A known concentration of purified PGP-I is used. A synthetic substrate, such as L-Pyroglutamyl-β-naphthylamide or a fluorogenic substrate like L-Pyroglutamyl-7-amido-4-methylcoumarin (pGlu-AMC), is prepared in a suitable buffer (e.g., Tris-HCl or phosphate buffer at physiological pH).

-

Reaction Mixture: The reaction is initiated by adding the substrate to a solution containing the enzyme and the buffer.

-

Inhibition Study: For inhibition assays, various concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate.

-

Detection: The rate of product formation (e.g., release of fluorescent AMC) is monitored over time using a spectrophotometer or fluorometer.

-

Data Analysis: The initial reaction velocities are plotted against substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot). The data are then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in identifying the pharmacophore of this compound. Synthetic derivatives were created to probe the importance of different structural components. The key finding is that the catechol group is indispensable for its inhibitory function. Modifications or removal of this 2,3-dihydroxybenzoyl moiety lead to a significant loss of inhibitory activity against PGP-I.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a new inhibitor of pyroglutamyl peptidase. III. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a new inhibitor of pyroglutamyl peptidase. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biosynthesis of Benarthin in Streptomyces xanthophaeus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and proposed biosynthetic origin of Benarthin, a potent inhibitor of pyroglutamyl peptidase, from the bacterium Streptomyces xanthophaeus. Due to the limited publicly available data on its biosynthesis, this guide presents a hypothesized pathway based on the established principles of non-ribosomal peptide synthesis in Streptomyces. Detailed, plausible experimental protocols for the fermentation, isolation, and characterization of this compound are provided, alongside a summary of its known quantitative biological activity. This document aims to serve as a foundational resource for researchers interested in the further study and potential development of this compound and related compounds.

Introduction

This compound is a dipeptide-based natural product first isolated from the culture broth of Streptomyces xanthophaeus MJ244-SF1.[1] Its discovery was significant due to its specific and potent inhibitory activity against pyroglutamyl peptidase (PG-peptidase), an enzyme implicated in various physiological processes. The structure of this compound was determined to be L-(2,3-dihydroxybenzoyl)argininyl-L-threonine.[1] This unique chemical structure, featuring a dihydroxybenzoyl moiety attached to a dipeptide, suggests a biosynthetic origin via a non-ribosomal peptide synthetase (NRPS) pathway, a common route for the production of diverse secondary metabolites in Streptomyces.

This guide will delve into the technical details of this compound's discovery and propose a logical framework for its biosynthesis, providing a valuable resource for natural product chemists, microbiologists, and drug discovery scientists.

Discovery and Isolation of this compound

Producing Microorganism

This compound is produced by the bacterial strain Streptomyces xanthophaeus MJ244-SF1.[1] Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds.

Fermentation

While the precise, optimized fermentation protocol for this compound production by Streptomyces xanthophaeus MJ244-SF1 is not detailed in the available literature, a plausible protocol based on standard Streptomyces fermentation practices is outlined below.

Table 1: Hypothetical Fermentation Parameters for this compound Production

| Parameter | Value/Condition | Notes |

| Producing Strain | Streptomyces xanthophaeus MJ244-SF1 | - |

| Seed Medium | Tryptic Soy Broth (TSB) or similar rich medium | To generate sufficient biomass for inoculation. |

| Production Medium | A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. | The exact composition would require optimization. |

| Inoculum Size | 5-10% (v/v) of a 48-72 hour seed culture | - |

| Fermentation Vessel | Shake flasks or stirred-tank bioreactor | - |

| Temperature | 28-30°C | Typical for most Streptomyces species. |

| pH | 6.8-7.2 | Maintained with buffers or automated pH control. |

| Aeration | Vigorous shaking (e.g., 200-250 rpm) or sparging with sterile air in a bioreactor | Essential for the growth of aerobic Streptomyces. |

| Fermentation Time | 5-7 days | Production of secondary metabolites usually occurs in the stationary phase. |

Isolation Protocol

The isolation of this compound from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1 involves a multi-step purification process. The original discovery utilized column chromatography and centrifugal partition chromatography (CPC). A likely workflow is detailed below.

-

Harvest and Extraction: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant, containing the secreted this compound, is then subjected to solvent extraction with an organic solvent such as ethyl acetate or n-butanol to partition this compound from the aqueous phase.

-

Initial Chromatographic Separation: The crude extract is concentrated and subjected to column chromatography. A non-polar resin like Diaion HP-20 could be used for initial capture and desalting, followed by size-exclusion chromatography on a resin like Sephadex LH-20 to separate compounds based on their molecular size.

-

Centrifugal Partition Chromatography (CPC): This technique is a form of liquid-liquid chromatography that is particularly effective for separating polar compounds. The partially purified fractions containing this compound would be subjected to CPC using a suitable biphasic solvent system to achieve a higher degree of purification.

-

Final Purification: The fractions from CPC containing this compound are pooled, concentrated, and may be subjected to a final polishing step using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Physico-chemical Properties

Table 2: Physico-chemical Properties of this compound

| Property | Value |

| Appearance | Colorless powder |

| Molecular Formula | C₁₇H₂₅N₅O₇ |

| Molecular Weight | 411.41 g/mol |

| UV λmax (in H₂O) | 210, 250, 315 nm |

| Solubility | Soluble in water and methanol |

Spectroscopic Analysis

The definitive structure of this compound as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine was established using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would have been used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been employed to establish the connectivity between protons and carbons, and to piece together the individual amino acid residues and the dihydroxybenzoyl moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) would have provided fragmentation data, confirming the sequence of the amino acids and the attachment of the dihydroxybenzoyl group.

-

Amino Acid Analysis: Acid hydrolysis of this compound followed by chiral amino acid analysis would have confirmed the presence of L-arginine and L-threonine.

Biological Activity

This compound is a competitive inhibitor of pyroglutamyl peptidase. The inhibitory activity is summarized in the table below.

Table 3: Quantitative Biological Activity of this compound

| Target Enzyme | Inhibition Type | Ki Value (M) |

| Pyroglutamyl Peptidase | Competitive | 1.2 x 10⁻⁶ |

Proposed Biosynthesis of this compound

The chemical structure of this compound strongly suggests its synthesis via a non-ribosomal peptide synthetase (NRPS) multienzyme complex. While the specific gene cluster has not been identified in Streptomyces xanthophaeus, a plausible biosynthetic pathway can be proposed based on the known mechanisms of NRPSs. The biosynthesis can be divided into three main stages: precursor synthesis, assembly on the NRPS, and release.

Precursor Synthesis

-

2,3-Dihydroxybenzoic Acid (2,3-DHBA): This non-proteinogenic starter unit is likely derived from the shikimate pathway intermediate, chorismate. A dedicated set of enzymes, including an isochorismate synthase and a 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, would convert chorismate to 2,3-DHBA.

-

L-Arginine and L-Threonine: These proteinogenic amino acids are synthesized through the standard primary metabolic pathways present in Streptomyces xanthophaeus.

Non-Ribosomal Peptide Synthetase (NRPS) Assembly

A hypothetical bi-modular NRPS would be responsible for the assembly of this compound.

-

Initiation Module: An initial "starter" C-domain or a separate acyl-CoA ligase would activate 2,3-DHBA and load it onto the NRPS complex.

-

Module 1 (Arginine Incorporation):

-

Adenylation (A) domain: Selects and activates L-arginine as L-arginyl-AMP.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated L-arginine via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the upstream 2,3-dihydroxybenzoyl group and the amino group of the tethered L-arginine.

-

-

Module 2 (Threonine Incorporation):

-

Adenylation (A) domain: Selects and activates L-threonine as L-threonyl-AMP.

-

Thiolation (T) domain: Covalently tethers the activated L-threonine.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the carboxyl group of the growing 2,3-dihydroxybenzoyl-arginyl chain and the amino group of the tethered L-threonine.

-

Release

-

Thioesterase (TE) Domain: A terminal thioesterase domain would hydrolyze the completed L-(2,3-dihydroxybenzoyl)argininyl-L-threonine chain from the T-domain of the final module, releasing the mature this compound molecule.

Conclusion and Future Directions

This compound represents an interesting bioactive natural product from Streptomyces xanthophaeus with a clear therapeutic potential as a pyroglutamyl peptidase inhibitor. While its discovery and structure have been well-established, its biosynthetic pathway remains to be elucidated. Future research should focus on sequencing the genome of Streptomyces xanthophaeus MJ244-SF1 to identify the this compound biosynthetic gene cluster. This would confirm the proposed NRPS-based synthesis and allow for genetic engineering approaches to potentially create novel this compound analogs with improved pharmacological properties. Furthermore, a more detailed investigation into its mode of action and in vivo efficacy is warranted to fully assess its therapeutic potential. This technical guide provides a solid foundation for these future research endeavors.

References

Chemical and physical properties of Benarthin peptide

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental methodologies related to the peptide Benarthin. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a dipeptide derivative isolated from the culture broth of Streptomyces xanthophaeus MJ244-SF1.[1] Its structure has been identified as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine.[2] The core chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C17H25N5O7 | PubChem |

| Molecular Weight | 411.4 g/mol | PubChem |

| IUPAC Name | (2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[(2,3-dihydroxybenzoyl)amino]pentanoyl]amino]-3-hydroxybutanoic acid | PubChem |

| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N)NC(=O)C1=C(C(=CC=C1)O)O">C@HO | PubChem |

| Appearance | Colorless powder | [1] |

| Solubility | Soluble in water and methanol; insoluble in acetone, ethyl acetate, chloroform, and n-hexane. | J Antibiot (Tokyo). 1992 Jul;45(7):1084-7 |

Biological Activity

This compound is a known inhibitor of pyroglutamyl peptidase (PGP-I), a cysteine protease that catalyzes the removal of N-terminal pyroglutamyl residues from peptides. This enzymatic activity is crucial in the metabolism of several biologically active peptides. The inhibitory action of this compound is competitive with the substrate.

| Parameter | Value | Enzyme Source |

| Inhibition Constant (Ki) | 1.2 x 10-6 M | Pyroglutamyl peptidase from bovine liver |

Studies on the structure-activity relationship of this compound have revealed that the catechol group (2,3-dihydroxybenzoyl moiety) is essential for its inhibitory activity against pyroglutamyl peptidase.

Experimental Protocols

The following sections describe the general experimental protocols for the isolation, characterization, and activity assessment of this compound.

Disclaimer: Access to the full-text scientific articles containing the detailed experimental procedures was not available. The following descriptions are based on the information provided in the abstracts of the primary literature and general knowledge of the described techniques.

Fermentation and Isolation

This compound was originally isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1. The general workflow for its isolation would involve:

-

Fermentation: Culturing S. xanthophaeus in a suitable nutrient medium to produce this compound.

-

Harvesting: Separating the culture broth containing the secreted peptide from the microbial cells.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques to purify this compound. The reported methods include:

-

Column Chromatography: Likely using adsorbent resins to achieve initial separation based on polarity or size.

-

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique for further purification.

-

Structure Determination

The chemical structure of this compound was elucidated using a combination of spectroscopic and chemical methods.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the connectivity of atoms and the overall carbon-hydrogen framework. 2D NMR techniques like COSY and HMBC would be employed to establish the sequence of the amino acid residues and the position of the dihydroxybenzoyl group.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups.

-

Mass Spectrometry (MS): To determine the accurate molecular weight and fragmentation pattern, confirming the elemental composition and sequence.

-

-

Chemical Analysis:

-

Amino Acid Analysis: Acid hydrolysis of this compound followed by analysis (e.g., by HPLC) to identify and quantify the constituent amino acids (Arginine and Threonine).

-

Chiral Analysis: To determine the stereochemistry of the amino acids (L-configuration).

-

Synthesis and Structure-Activity Relationship

The structure of this compound was confirmed by total chemical synthesis. Furthermore, various derivatives of this compound were synthesized to investigate the relationship between its structure and its inhibitory activity. This would typically involve:

-

Peptide Synthesis: Solid-phase or solution-phase peptide synthesis to couple the amino acids and the dihydroxybenzoyl moiety.

-

Modification of Functional Groups: Systematic modification of different parts of the molecule (e.g., the catechol group, the arginine side chain, the threonine hydroxyl group) to assess their contribution to the inhibitory potency.

Enzyme Inhibition Assay

The inhibitory activity of this compound against pyroglutamyl peptidase was determined using an enzyme inhibition assay. A general protocol would be:

-

Enzyme and Substrate Preparation: Purified pyroglutamyl peptidase and a suitable substrate (e.g., a synthetic peptide with an N-terminal pyroglutamyl residue) are prepared in a buffer solution.

-

Inhibition Assay: The enzyme is incubated with the substrate in the presence and absence of varying concentrations of this compound.

-

Activity Measurement: The rate of the enzymatic reaction is measured, typically by monitoring the appearance of a product or the disappearance of the substrate over time using a spectrophotometer or HPLC.

-

Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using graphical methods like a Lineweaver-Burk plot.

Visualizations

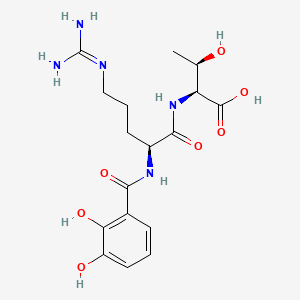

Chemical Structure of this compound

Caption: Chemical structure of this compound (L-(2,3-dihydroxybenzoyl)argininyl-L-threonine).

Mechanism of Action: Competitive Inhibition

Caption: Competitive inhibition of pyroglutamyl peptidase by this compound.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and characterization of this compound.

References

- 1. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new inhibitor of pyroglutamyl peptidase. III. Synthesis and structure-activity relationships. | Semantic Scholar [semanticscholar.org]

Benarthin as a Pyroglutamyl Peptidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamyl peptidase (PGP), particularly Pyroglutamyl-Peptidase I (PGP-1), is a cysteine peptidase that plays a crucial role in the metabolism of several peptide hormones and neuropeptides by removing the N-terminal pyroglutamyl residue. This function makes it a significant target in various physiological processes, including the regulation of the hypothalamic-pituitary-thyroid and hypothalamic-pituitary-gonadal axes, as well as in inflammatory responses. Benarthin, a natural product isolated from Streptomyces xanthophaeus, has been identified as a potent and competitive inhibitor of pyroglutamyl peptidase. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, a detailed experimental protocol for assessing its inhibitory activity, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Pyroglutamyl Peptidase I

Pyroglutamyl-Peptidase I (PGP-1, EC 3.4.19.3) is a ubiquitously distributed enzyme that catalyzes the hydrolysis of the N-terminal pyroglutamyl (pGlu) residue from peptides and proteins.[1] This enzymatic activity is critical for the regulation of bioactive peptides that are protected from other aminopeptidases by the N-terminal pGlu moiety. Key substrates of PGP-1 include Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), making PGP-1 a key player in the endocrine system.[2][3] Emerging evidence also links PGP-1 to inflammatory processes, suggesting its potential as a therapeutic target for inflammatory diseases.

This compound: A Competitive Inhibitor of Pyroglutamyl Peptidase I

This compound is a dipeptide derivative isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1.[4] Its chemical structure has been determined to be L-(2,3-dihydroxybenzoyl)arginyl-L-threonine.[5]

Mechanism of Action

This compound acts as a competitive inhibitor of pyroglutamyl peptidase. This mode of inhibition signifies that this compound binds to the active site of the enzyme, directly competing with the natural substrate. The binding of this compound to the enzyme is reversible, and an increase in substrate concentration can overcome the inhibition. Structure-activity relationship studies have highlighted that the catechol (2,3-dihydroxybenzoyl) group of this compound is an essential moiety for its inhibitory activity against pyroglutamyl peptidase.

Quantitative Inhibition Data

The inhibitory potency of this compound against pyroglutamyl peptidase has been quantified, providing a key parameter for its characterization.

| Inhibitor | Enzyme Target | Inhibition Constant (Kᵢ) | Inhibition Type | Source |

| This compound | Pyroglutamyl Peptidase | 1.2 x 10⁻⁶ M | Competitive | --INVALID-LINK-- |

Experimental Protocols

This section outlines a detailed methodology for determining the inhibitory activity of this compound against pyroglutamyl peptidase I using a fluorogenic substrate-based assay.

Principle

The assay measures the enzymatic activity of PGP-1 through the cleavage of a synthetic fluorogenic substrate, such as L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC). Upon cleavage by PGP-1, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of AMC release is reduced. By measuring the reaction rates at various substrate and inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.

Materials and Reagents

-

Recombinant human Pyroglutamyl-Peptidase I (PGP-1)

-

This compound

-

L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader with excitation at 360-380 nm and emission at 440-460 nm

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare a stock solution of pGlu-AMC in DMSO (e.g., 10 mM).

-

Prepare a series of dilutions of the pGlu-AMC stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., 10 µM to 200 µM).

-

Dilute the recombinant PGP-1 enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup (for Kᵢ determination):

-

To each well of the 96-well microplate, add 50 µL of the serially diluted this compound solutions or Assay Buffer for the uninhibited control.

-

Add 25 µL of the diluted PGP-1 enzyme solution to all wells.

-

Include control wells containing Assay Buffer instead of enzyme to measure background fluorescence.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 25 µL of the various pGlu-AMC substrate solutions to each well.

-

Immediately place the plate in the fluorometric microplate reader, pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis

-

Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Michaelis-Menten and Lineweaver-Burk Plots:

-

For the uninhibited reaction, plot V₀ versus substrate concentration ([S]) to generate a Michaelis-Menten curve.

-

For each inhibitor concentration, create a separate Michaelis-Menten plot.

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

-

-

Kᵢ Determination: The Kᵢ can be determined using non-linear regression analysis to fit the data directly to the competitive inhibition equation or from a secondary plot of the apparent Kₘ (obtained from the Lineweaver-Burk plots) versus the inhibitor concentration.

Visualizations

Signaling Pathways

Pyroglutamyl peptidase I is involved in the degradation of key peptide hormones. Its inhibition by this compound can lead to the potentiation of their signaling pathways.

Caption: TRH signaling pathway and the inhibitory effect of this compound on PGP-1.

Caption: GnRH signaling pathway and the inhibitory role of this compound.

Experimental Workflow

The following diagram illustrates the workflow for determining the Kᵢ of this compound.

Caption: Workflow for Kᵢ determination of this compound.

Conclusion

This compound is a well-characterized competitive inhibitor of pyroglutamyl peptidase I with a known inhibition constant. Its ability to modulate the activity of PGP-1 makes it a valuable research tool for studying the physiological roles of this enzyme and a potential lead compound for the development of therapeutics targeting endocrine and inflammatory disorders. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to investigate this compound and other PGP-1 inhibitors.

References

- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THYROTROPIN RELEASING HORMONE (TRH) [inhn.org]

- 3. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 4. This compound: a new inhibitor of pyroglutamyl peptidase. III. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a new inhibitor of pyroglutamyl peptidase. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Activity of Benarthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benarthin, with the systematic name L-(2,3-dihydroxybenzoyl)argininyl-L-threonine, is a naturally occurring dipeptide that has garnered significant interest as a potent and specific inhibitor of pyroglutamyl peptidase I (PGP-I).[1] Isolated from Streptomyces xanthophaeus, this molecule presents a unique chemical architecture, combining a catechol moiety with a peptide backbone.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, with a focus on its interaction with PGP-I. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a dipeptide consisting of L-arginine and L-threonine, with the N-terminus of the arginine residue acylated by a 2,3-dihydroxybenzoyl group. This structural feature, particularly the catechol group, has been identified as crucial for its biological activity.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅N₅O₇ | |

| Molecular Weight | 411.4 g/mol | |

| Appearance | Colorless powder | |

| Solubility | Soluble in water and methanol | |

| UV λmax (H₂O) | 215, 255, 318 nm | |

| Specific Rotation [α]D²⁰ | -30° (c 1, H₂O) |

Spectral Data

Detailed spectral data are essential for the unambiguous identification of this compound.

Table 1: ¹³C-NMR Spectral Data of this compound (100 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| 17.8 | Thr γ-CH₃ |

| 24.5 | Arg γ-CH₂ |

| 28.3 | Arg β-CH₂ |

| 40.5 | Arg δ-CH₂ |

| 53.8 | Arg α-CH |

| 59.2 | Thr α-CH |

| 67.1 | Thr β-CH |

| 115.8 | DHB C-4 |

| 118.2 | DHB C-6 |

| 119.5 | DHB C-5 |

| 120.3 | DHB C-1 |

| 145.1 | DHB C-2 |

| 147.8 | DHB C-3 |

| 157.0 | Arg ζ-C |

| 170.2 | DHB-C=O |

| 173.8 | Thr-COOH |

| 175.1 | Arg-C=O |

DHB: 2,3-dihydroxybenzoyl

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, confirming its proposed structure. A generalized synthetic scheme is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Key Coupling Step

The following protocol details the coupling of the protected dipeptide with 2,3-dihydroxybenzoic acid.

Materials:

-

Protected L-argininyl-L-threonine

-

2,3-Dihydroxybenzoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

Dissolve the protected L-argininyl-L-threonine and 2,3-dihydroxybenzoic acid in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add HOBt and DCC to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected this compound.

-

Perform final deprotection steps to obtain this compound.

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of pyroglutamyl peptidase I (PGP-I), an enzyme responsible for cleaving the N-terminal pyroglutamyl residue from peptides.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives against PGP-I is summarized in the table below.

Table 2: Inhibitory Activity of this compound and its Analogs against Pyroglutamyl Peptidase I

| Compound | Structure Modification | IC₅₀ (µM) | Ki (µM) |

| This compound | L-(2,3-dihydroxybenzoyl)-Arg-Thr | 2.4 | 1.2 |

| Analog 1 | L-(2,5-dihydroxybenzoyl)-Arg-Thr | 15.2 | - |

| Analog 2 | L-(3,4-dihydroxybenzoyl)-Arg-Thr | 8.9 | - |

| Analog 3 | L-(benzoyl)-Arg-Thr | > 100 | - |

| Analog 4 | L-(2,3-dihydroxybenzoyl)-Gly-Thr | 55.0 | - |

The data clearly indicate that the 2,3-dihydroxybenzoyl (catechol) moiety is essential for the potent inhibitory activity of this compound.

Experimental Protocol: Pyroglutamyl Peptidase I Inhibition Assay

Principle: The inhibitory activity of this compound is determined by measuring the residual activity of PGP-I on a fluorogenic substrate, L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC).

Materials:

-

Pyroglutamyl peptidase I (from bovine brain)

-

L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC)

-

This compound (and its analogs)

-

Tris-HCl buffer (pH 8.0)

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

In a 96-well plate, add the PGP-I enzyme solution.

-

Add varying concentrations of this compound or its analogs to the wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the pGlu-AMC substrate.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.

-

Calculate the initial reaction velocities and determine the IC₅₀ values from the dose-response curves.

Potential Signaling Pathway Involvement

While the direct downstream signaling effects of this compound are still under investigation, its inhibition of PGP-I suggests potential modulation of pathways involving PGP-I substrates. PGP-I is known to regulate the activity of several neuropeptides and hormones by cleaving their N-terminal pyroglutamyl residue. One such important substrate is Thyrotropin-releasing hormone (TRH). By preventing the degradation of TRH, this compound could indirectly influence the TRH signaling cascade.

Caption: Postulated influence of this compound on the TRH signaling pathway.

Conclusion

This compound is a fascinating natural product with a well-defined structure and potent biological activity as a pyroglutamyl peptidase I inhibitor. The detailed information on its physicochemical properties, synthesis, and structure-activity relationships provides a solid foundation for its further exploration as a pharmacological tool and a lead compound for the development of novel therapeutics. Future research should focus on elucidating the precise downstream effects of PGP-I inhibition by this compound in various physiological and pathological contexts.

References

Benarthin: A Focused Inhibitor of Pyroglutamyl Peptidase with Undetermined Broader Biological Activity in Cellular Models

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the biological activity of Benarthin in cellular models. Extensive literature review reveals that the primary and well-documented biological function of this compound is its role as a competitive inhibitor of Pyroglutamyl-Peptidase I (PG-peptidase). However, there is a significant lack of published data regarding its effects on other cellular processes, such as cancer cell proliferation, inflammatory responses, or neuroprotection.

This document summarizes the available quantitative data, outlines the known experimental protocols for its isolation and characterization, and discusses the current limitations in our understanding of this compound's broader biological activities.

Core Biological Activity: Inhibition of Pyroglutamyl Peptidase

This compound, with the chemical structure L-(2,3-dihydroxybenzoyl)arginyl-L-threonine, is a natural product isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1.[1] Its principal identified biological activity is the competitive inhibition of Pyroglutamyl-Peptidase I.

Quantitative Data

The inhibitory potency of this compound against pyroglutamyl peptidase has been quantified as follows:

| Parameter | Value | Enzyme Source | Notes |

| Inhibition Constant (Ki) | 1.2 x 10⁻⁶ M | Not Specified | The binding of this compound is competitive with the substrate.[2] |

Structure-activity relationship studies have indicated that the catechol group of this compound is the essential moiety for its inhibitory activity against PG-peptidase.[1]

Experimental Protocols

Detailed experimental protocols for the study of this compound in various cellular models are not available in the public domain due to a lack of research in these areas. However, the protocols for its isolation and the assay used to determine its primary biological activity have been described.

Isolation and Purification of this compound

This compound was isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1. The purification process involved the following key steps:

-

Column Chromatography: The initial separation of this compound from the crude fermentation broth.

-

Centrifugal Partition Chromatography (CPC): Further purification to yield this compound as a colorless powder.[2]

Pyroglutamyl Peptidase Inhibition Assay

The inhibitory activity of this compound on pyroglutamyl peptidase was determined using a kinetic assay. While the specific details of the assay buffer and substrate concentration are not fully described in the available literature, a general workflow can be inferred:

Caption: General workflow for determining the inhibition of pyroglutamyl peptidase by this compound.

Signaling Pathways: An Unexplored Frontier

A critical component of understanding a compound's biological activity is the elucidation of the signaling pathways it modulates. At present, there is no published research detailing the effects of this compound on any intracellular signaling pathways.

Should research in this area commence, a logical starting point would be to investigate pathways downstream of pyroglutamyl peptidase inhibition. PG-peptidase is known to cleave the N-terminal pyroglutamyl residue from peptides, including some hormones and neuropeptides. Therefore, this compound's activity could indirectly affect signaling pathways regulated by these peptides.

A hypothetical signaling pathway that could be investigated is presented below. It is important to note that this is a speculative diagram and is not based on experimental data for this compound.

Caption: Hypothetical mechanism of action for this compound via inhibition of PG-peptidase.

Data Gap and Future Directions

Despite the clear identification of this compound as a pyroglutamyl peptidase inhibitor, there is a significant gap in the scientific literature regarding its broader biological activities. No studies were found that investigated the effects of this compound in cellular models of:

-

Cancer: There is no data on the cytotoxic or cytostatic effects of this compound on any cancer cell lines.

-

Inflammation: The anti-inflammatory or pro-inflammatory properties of this compound have not been evaluated in cellular assays (e.g., measurement of cytokines, nitric oxide production, or NF-κB activation).

-

Neurobiology: The potential neuroprotective or neurotoxic effects of this compound have not been explored in neuronal cell models.

Consequently, the creation of an in-depth technical guide that includes comprehensive data tables, detailed experimental protocols for various cellular assays, and validated signaling pathway diagrams is not feasible at this time.

Future research should aim to bridge this knowledge gap by systematically evaluating the biological effects of this compound in a range of cellular models. Such studies would be invaluable in determining if the therapeutic potential of this compound extends beyond its role as a pyroglutamyl peptidase inhibitor.

References

In Vitro Enzymatic Inhibition of Benarthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition of Benarthin, a competitive inhibitor of pyroglutamyl peptidase. The information is compiled from published research to facilitate further investigation and application in drug discovery and development.

Introduction to this compound

This compound is a dipeptide derivative identified as a potent and specific inhibitor of pyroglutamyl peptidase (PG-peptidase), an enzyme that catalyzes the removal of N-terminal pyroglutamyl residues from peptides and proteins. The structure of this compound has been determined to be L-(2,3-dihydroxybenzoyl)arginyl-L-threonine[1][2]. Structure-activity relationship studies have highlighted that the catechol moiety of the 2,3-dihydroxybenzoyl group is crucial for its inhibitory activity[1][3]. This compound was first isolated from the culture filtrate of Streptomyces xanthophaeus MJ244-SF1[4].

Quantitative Inhibition Data

The inhibitory potency of this compound against pyroglutamyl peptidase has been quantified, revealing its nature as a competitive inhibitor. The key inhibitory parameter is summarized in the table below.

| Parameter | Value | Enzyme Source | Inhibition Type | Reference |

| Ki | 1.2 x 10-6 M | Streptomyces xanthophaeus MJ244-SF1 | Competitive |

Note: An IC50 value for this compound has not been reported in the reviewed literature. The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. For a competitive inhibitor, the IC50 can be related to the Ki by the Cheng-Prusoff equation:

IC50 = Ki * (1 + [S]/Km)

Where:

-

[S] is the substrate concentration.

-

Km is the Michaelis-Menten constant of the substrate.

Mechanism of Action: Competitive Inhibition

This compound exhibits a competitive inhibition mechanism against pyroglutamyl peptidase. This means that this compound and the natural substrate compete for binding to the active site of the enzyme. The binding of this compound to the active site is reversible and prevents the substrate from binding, thereby inhibiting the enzymatic reaction.

Caption: Competitive inhibition of pyroglutamyl peptidase by this compound.

Experimental Protocols

While the specific, detailed experimental protocol for the determination of this compound's Ki value is not fully available in the public domain, a general methodology for a pyroglutamyl peptidase inhibition assay can be constructed based on common practices.

Materials and Reagents

-

Enzyme: Purified pyroglutamyl peptidase from Streptomyces xanthophaeus MJ244-SF1.

-

Substrate: L-Pyroglutamyl-β-naphthylamide.

-

Inhibitor: this compound.

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

-

Detection Reagent: Fast Garnet GBC salt solution (for colorimetric detection of β-naphthylamine).

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound.

General Assay Procedure

The following workflow outlines the steps to determine the inhibitory properties of this compound.

Caption: General workflow for determining this compound's inhibitory kinetics.

Detailed Steps for IC50 and Ki Determination

-

Enzyme and Inhibitor Pre-incubation: In a microplate well, combine the pyroglutamyl peptidase solution, buffer, and varying concentrations of this compound (or DMSO as a vehicle control). Allow for a short pre-incubation period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-pyroglutamyl-β-naphthylamide, to each well.

-

Incubation: Incubate the reaction mixture for a fixed period during which the reaction rate is linear.

-

Reaction Termination and Detection: Stop the reaction (e.g., by adding a strong acid). Then, add the Fast Garnet GBC salt solution, which reacts with the product, β-naphthylamine, to produce a colored compound.

-

Measurement: Measure the absorbance of the resulting solution using a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Ki Determination: To determine the Ki for competitive inhibition, perform the assay at multiple substrate concentrations. The data can be analyzed using various graphical methods, such as a Dixon plot (plotting the reciprocal of the reaction velocity against the inhibitor concentration at fixed substrate concentrations) or by non-linear regression fitting to the competitive inhibition model.

-

Conclusion

This compound is a well-characterized competitive inhibitor of pyroglutamyl peptidase with a known Ki value. While specific experimental protocols for its characterization are not exhaustively detailed in the literature, this guide provides a robust framework for researchers to design and conduct in vitro studies on this compound's enzymatic inhibition. The provided general methodologies and workflows can be adapted to further explore the inhibitory potential of this compound and its derivatives in the context of drug discovery.

References

- 1. This compound: a new inhibitor of pyroglutamyl peptidase. III. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new inhibitor of pyroglutamyl peptidase. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new inhibitor of pyroglutamyl peptidase. III. Synthesis and structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 4. This compound: a new inhibitor of pyroglutamyl peptidase. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Benarthin's Role in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benarthin is a naturally derived dipeptide that acts as a potent and specific inhibitor of Pyroglutamyl-peptidase I (PGP-I), a key enzyme in microbial metabolic pathways. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its direct role in microbial metabolism through the targeted inhibition of PGP-I. This document synthesizes the available quantitative data, details the experimental protocols used in its discovery and characterization, and visualizes its mechanism of action and the workflow of its initial investigation.

Introduction: The Significance of this compound

This compound, with the chemical structure L-(2,3-dihydroxybenzoyl)argininyl-L-threonine, is a dipeptide isolated from the fermentation broth of the bacterium Streptomyces xanthophaeus MJ244-SF1.[1] Its significance lies in its specific and competitive inhibition of Pyroglutamyl-peptidase I (PGP-I), also known as pyrrolidonyl peptidase.[1] PGP-I is a cysteine peptidase that plays a crucial role in microbial physiology by cleaving N-terminal pyroglutamyl residues from peptides.[2][3] This action is vital for processing proteins and peptides that are otherwise resistant to degradation by standard aminopeptidases, thereby contributing to nutrient acquisition and protein turnover.[4] By inhibiting this enzyme, this compound directly interferes with a specific facet of microbial metabolism.

Mechanism of Action: Competitive Inhibition of PGP-I

This compound functions as a competitive inhibitor of Pyroglutamyl-peptidase I. This mode of inhibition means that this compound binds to the active site of the enzyme, the same site to which the natural substrate (pyroglutamyl-containing peptides) binds. This direct competition prevents the enzyme from catalyzing its normal reaction. Structure-activity relationship studies have revealed that the catechol group (a 2,3-dihydroxybenzoyl moiety) of this compound is the essential component for its potent inhibitory activity against PGP-I.

Quantitative Data: Inhibition Potency

The inhibitory effect of this compound on Pyroglutamyl-peptidase I has been quantified, providing a clear measure of its potency. The data is summarized in the table below.

| Inhibitor | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Source Organism | Reference |

| This compound | Pyroglutamyl-peptidase I (PGP-I) | Competitive | 1.2 x 10⁻⁶ M | Streptomyces xanthophaeus |

Table 1: Quantitative Inhibition Data for this compound.

Role in Microbial Metabolism

The primary role of this compound in microbial metabolism is the disruption of peptide processing. Many bacteria utilize extracellular and intracellular peptidases to break down proteins into smaller peptides and amino acids for nutrition. Pyroglutamyl-peptidases are specialized enzymes that cleave the N-terminal pyroglutamyl residue, a modified amino acid that renders peptides resistant to most other aminopeptidases.

By inhibiting PGP-I, this compound can:

-

Limit Nutrient Availability: Prevent bacteria from utilizing pyroglutamyl-containing peptides as a source of amino acids. This is particularly relevant in nutrient-scarce environments or during infection where the host may be the primary source of proteins.

-

Disrupt Protein Turnover: Interfere with the intracellular recycling of amino acids from the cell's own proteins, a process vital for adaptation and survival under stress conditions.

While the direct impact of PGP-I inhibition on central metabolic pathways like glycolysis or the citric acid cycle has not been extensively documented, its role in controlling the influx of amino acid building blocks suggests a potential indirect influence on these core processes. The lack of detailed studies on the broader metabolic phenotype of PGP-I knockout or inhibited bacteria represents a significant area for future research.

Experimental Protocols

The following protocols are summarized based on the methodologies described in the original 1992 publications. Note: The full-text original articles were not accessible; therefore, these protocols are high-level summaries based on the published abstracts and may lack fine-grained detail.

Fermentation and Isolation of this compound

-

Fermentation: The producing strain, Streptomyces xanthophaeus MJ244-SF1, was cultured in a suitable fermentation broth under conditions optimized for the production of secondary metabolites.

-

Purification: this compound was purified from the fermentation broth using a combination of column chromatography and centrifugal partition chromatography (CPC).

-

Isolation: The final purified compound was isolated as a colorless powder.

Structure Determination

The chemical structure of this compound as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine was determined through a combination of:

-

Spectral Analysis: Including magnetic resonance spectroscopy and infrared spectrophotometry to elucidate the molecular framework and functional groups.

-

Chemical Studies: Including hydrolysis to break down the dipeptide into its constituent amino acids and other components for individual analysis.

-

Total Synthesis: The proposed structure was ultimately confirmed by the total chemical synthesis of the molecule, which was then shown to have identical properties to the naturally isolated compound.

Enzyme Inhibition Assay (Determination of Ki)

-

Enzyme Source: Pyroglutamyl-peptidase I was purified from a suitable biological source.

-

Substrate: A chromogenic or fluorogenic substrate for PGP-I was used to allow for the measurement of enzyme activity via spectrophotometry or fluorometry.

-

Assay Procedure: The enzyme was incubated with the substrate in the presence of varying concentrations of this compound.

-

Data Analysis: The rate of product formation was measured for each concentration of the inhibitor. The type of inhibition (competitive) and the inhibition constant (Ki) were determined by analyzing the enzyme kinetics, likely using a Dixon or Lineweaver-Burk plot. The reported Ki value for this compound is 1.2 x 10⁻⁶ M.

Conclusion and Future Directions

This compound is a well-characterized, specific inhibitor of microbial Pyroglutamyl-peptidase I. Its role in microbial metabolism is defined by its ability to block the processing of pyroglutamyl-containing peptides, thereby interfering with nutrient acquisition and protein turnover. While its direct mechanism of action is clear, the broader downstream consequences of this inhibition on the entire metabolic network of a microorganism remain a promising area for future investigation. Further studies employing metabolomics and systems biology approaches on bacteria treated with this compound or on PGP-I knockout strains could elucidate the wider impact of this enzymatic inhibition and further validate PGP-I as a potential target for novel antimicrobial drug development.

References

- 1. isnff-jfb.com [isnff-jfb.com]

- 2. Bacterial virulence regulation through soluble peptidoglycan fragments sensing and response: knowledge gaps and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of inhibitors of prolyl endopeptidase and pyroglutamyl peptide hydrolase on TRH degradation in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Benarthin in Pyroglutamyl Peptidase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamyl peptidase (PGP), also known as pyroglutamyl aminopeptidase, is an enzyme that catalyzes the removal of a pyroglutamyl residue from the N-terminus of peptides and proteins. This process is crucial in the regulation of various physiological processes, including the metabolism of hormones like thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). Given its role in biological signaling, PGP has emerged as a potential therapeutic target for a range of diseases.

Benarthin, a natural product isolated from Streptomyces xanthophaeus, has been identified as a potent and competitive inhibitor of pyroglutamyl peptidase.[1] Its specific mechanism of action makes it a valuable tool for studying the function of PGP and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in pyroglutamyl peptidase assays, including methods for determining its inhibitory activity and characterizing its kinetic properties.

Principle of the Assay

The activity of pyroglutamyl peptidase can be monitored using a chromogenic substrate, such as L-pyroglutamyl-p-nitroanilide. The enzyme cleaves the pyroglutamyl group, releasing p-nitroaniline, which is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 410 nm. The rate of the increase in absorbance is directly proportional to the enzyme activity.

This compound, as a competitive inhibitor, binds to the active site of the enzyme, thereby preventing the substrate from binding and reducing the rate of the reaction. By measuring the enzyme activity in the presence of varying concentrations of this compound, its inhibitory potency can be determined.

Data Presentation

The inhibitory activity of this compound and other pyroglutamyl peptidase inhibitors is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating a more potent inhibitor. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required to reduce the rate of the enzymatic reaction by 50%. While a specific IC50 value for this compound has not been reported in the literature reviewed, it can be related to the Ki value using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate and the substrate concentration used in the assay are known.

| Inhibitor | Type of Inhibition | Ki Value | IC50 Value |

| This compound | Competitive | 1.2 µM[1] | Not Reported |

| N-carbobenzoxypyroglutamyl diazomethyl ketone | Covalent | 0.12 mM | Not Reported |

| Glp-Asn-ProNH2 | Competitive | 17.5 µM | Not Reported |

| Glp-Asn-Pro-AMC | Competitive | 0.97 µM | Not Reported |

Experimental Protocols

Materials and Reagents

-

Pyroglutamyl Peptidase I (from a commercial source or purified)

-

This compound

-

L-pyroglutamyl-p-nitroanilide (substrate)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

-

Incubator set to 37°C

Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of pyroglutamyl peptidase in Tris-HCl buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 10-100 ng/µL.

-

Substrate Solution: Dissolve L-pyroglutamyl-p-nitroanilide in a minimal amount of DMSO and then dilute with Tris-HCl buffer to the desired concentration. A typical starting concentration is 2 mM.

-

This compound Solution: Prepare a stock solution of this compound in DMSO. A starting stock concentration of 10 mM is recommended. Further dilutions should be made in Tris-HCl buffer to achieve the desired final concentrations in the assay.

Protocol 1: Determination of this compound IC50

This protocol is designed to determine the concentration of this compound that inhibits 50% of the pyroglutamyl peptidase activity.

-

Prepare a serial dilution of this compound: In a 96-well plate, perform a serial dilution of the this compound stock solution to create a range of concentrations. A typical range would be from 100 µM down to 0.1 µM. Include a control well with no inhibitor.

-

Add the enzyme: To each well containing the this compound dilutions and the control well, add a fixed amount of the pyroglutamyl peptidase solution.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Monitor the reaction: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 30 minutes at 37°C.

-

Data analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each this compound concentration.

-

Plot the reaction velocity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determination of the Inhibition Constant (Ki) of this compound

This protocol determines the inhibition constant (Ki) and confirms the competitive nature of this compound's inhibition.

-

Vary substrate and inhibitor concentrations: Set up a matrix in a 96-well plate with varying concentrations of the substrate (L-pyroglutamyl-p-nitroanilide) and several fixed concentrations of this compound. For example, use substrate concentrations ranging from 0.1 mM to 2 mM and this compound concentrations of 0 µM, 1 µM, 2 µM, and 5 µM.

-

Add the enzyme: Add a fixed amount of the pyroglutamyl peptidase solution to all wells.

-

Initiate and monitor the reaction: Add the substrate/inhibitor mixtures to the enzyme to start the reaction and immediately begin monitoring the absorbance at 410 nm as described in Protocol 1.

-

Data analysis:

-

Calculate the initial reaction velocity for each combination of substrate and inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

For competitive inhibition, the lines should intersect on the y-axis.

-

The Ki can be determined by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration. The x-intercept of this secondary plot will be -Ki.

-

Visualizations

Caption: Mechanism of competitive inhibition of Pyroglutamyl Peptidase by this compound.

Caption: General workflow for a pyroglutamyl peptidase inhibition assay.

References

Application Notes and Protocols for the Isolation of Benarthin from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the isolation of Benarthin, a potent pyroglutamyl peptidase inhibitor, from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1. This compound's structure has been identified as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine[1][2][3].

Data Presentation

Currently, publicly available literature does not provide specific quantitative data on the yield and purity of this compound at various stages of the isolation process. The primary source for this information is the foundational paper, "this compound: a new inhibitor of pyroglutamyl peptidase. I. Taxonomy, fermentation, isolation and biological activities," which is not available in its entirety through open-access channels. Researchers are advised to consult this publication for detailed quantitative analysis.

Table 1: Hypothetical Data on this compound Isolation and Purification

| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity Fold |

| Culture Supernatant | [Data Not Available] | [Data Not Available] | [Data Not Available] | 100 | 1 |

| Column Chromatography | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Centrifugal Partition Chromatography | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Note: The data in this table is hypothetical and serves as a template. Actual values should be determined experimentally and/or referenced from the primary literature.

Experimental Protocols

The following protocols are based on the general methodologies reported for the isolation of secondary metabolites from Streptomyces and the specific techniques mentioned in the abstracts of the primary this compound literature[4].

Fermentation of Streptomyces xanthophaeus MJ244-SF1

A detailed fermentation protocol is essential for optimal this compound production. While the exact media composition and fermentation parameters for Streptomyces xanthophaeus MJ244-SF1 are detailed in the primary publication, a general protocol for Streptomyces fermentation is as follows:

1.1. Media Preparation:

-

A suitable fermentation medium for Streptomyces typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. The specific formulation for this compound production should be referenced from Aoyagi et al., 1992[4].

1.2. Inoculation and Fermentation:

-

Prepare a seed culture of Streptomyces xanthophaeus MJ244-SF1 by inoculating a suitable liquid medium and incubating at 28-30°C with shaking for 2-3 days.

-

Inoculate the production-scale fermentation medium with the seed culture.

-

Incubate the production culture at 28-30°C with aeration and agitation for a period determined by a time-course study to maximize this compound yield.

1.3. Monitoring:

-

Monitor the fermentation process by measuring parameters such as pH, cell growth (optical density or dry cell weight), and this compound production (using a pyroglutamyl peptidase inhibition assay).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step chromatographic process.

2.1. Preparation of Crude Extract:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

The supernatant, containing the secreted this compound, is the starting material for purification.

2.2. Column Chromatography (Initial Purification):

-

The initial purification step involves column chromatography. The choice of resin is critical for effective separation. Common resins for peptide purification include ion-exchange or reversed-phase materials. The specific type of resin and the mobile phase composition for this compound isolation are detailed in the primary literature.

-

Equilibrate the chosen chromatography column with the starting buffer.

-

Load the culture supernatant onto the column.

-

Wash the column to remove unbound impurities.

-

Elute the bound compounds using a gradient of a suitable eluent (e.g., increasing salt concentration or organic solvent percentage).

-

Collect fractions and assay for this compound activity.

-

Pool the active fractions.

-

2.3. Centrifugal Partition Chromatography (CPC) (Final Purification):

-

CPC is a liquid-liquid chromatography technique that is effective for the purification of natural products. It relies on the partitioning of the target compound between two immiscible liquid phases.

-

Select a suitable biphasic solvent system for this compound purification. This is a critical step and requires empirical testing or reference to the primary literature.

-

Prepare the CPC instrument by filling the rotor with the stationary phase.

-

Dissolve the partially purified this compound from the previous step in a suitable solvent and inject it into the CPC system.

-

Pump the mobile phase through the system to effect separation.

-

Collect fractions and monitor for the presence of this compound using an appropriate detection method (e.g., UV absorbance) and a bioassay.

-

Pool the pure fractions containing this compound and concentrate them to obtain the final product as a colorless powder.

-

Visualizations

This compound Isolation Workflow

References

- 1. This compound: a new inhibitor of pyroglutamyl peptidase. III. Synthesis and structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, Screening, and Identification of Novel Isolates of Actinomycetes from India for Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Purification of Benarthin

Introduction

Benarthin is a novel synthetic compound that has demonstrated significant potential in preclinical studies as a modulator of inflammatory pathways. Its unique structure and mechanism of action make it a promising candidate for further investigation in the context of autoimmune diseases and chronic inflammatory conditions. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, intended for use by researchers and professionals in drug development. The methodologies described herein are based on established principles of organic synthesis and chromatography, optimized for high yield and purity.

Synthesis of this compound: A Suzuki Coupling Approach

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established method allows for the efficient formation of a carbon-carbon bond between an aryl halide and a boronic acid derivative, which are the key precursors for the this compound core structure.

Experimental Protocol: this compound Synthesis

Materials:

-

Precursor A: 4-bromobenzaldehyde

-

Precursor B: (3-formylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), (3-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of anhydrous toluene and 1,4-dioxane to the flask until the solids are fully suspended.

-

Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15 minutes to create an inert atmosphere.

-

Reaction: Heat the mixture to 90°C and allow it to reflux for 12 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench with deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound product.

Synthesis Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis of crude this compound.

Purification of this compound

The crude this compound product requires purification to remove unreacted starting materials, catalyst residues, and byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity (>99%).

Experimental Protocol: Purification

Part 1: Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column

-

Fraction collector or test tubes

-

TLC plates and chamber

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (9:1 Hexane:Ethyl Acetate) and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 10% and gradually increasing to 30%.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Pooling and Concentration: Combine the fractions containing the pure this compound and concentrate the solvent using a rotary evaporator.

Part 2: Recrystallization

Materials:

-

Partially purified this compound from column chromatography

-

Ethanol

-

Deionized water

-

Erhlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve the partially purified this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Crystallization Induction: Slowly add deionized water dropwise until the solution becomes slightly cloudy.

-